BRD4 Bromodomain Binding Affinity of 3-(4-Bromo-3-chlorophenoxy)azetidine vs. Structural Analogs
3-(4-Bromo-3-chlorophenoxy)azetidine demonstrates moderate binding affinity to the first bromodomain of BRD4 (BRD4 BD1) with a dissociation constant (Kd) of 250 nM, as measured in a site-directed competition binding assay [1]. This value places its affinity roughly 3.6-fold weaker than that of the structurally related compound CHEMBL4749664 (Kd = 70 nM for BRD4 BD1-BD2), and 2-fold weaker than a third analog (CHEMBL5194033, Ki = 77 nM for BRD4 BD1) [2][3]. In contrast, the compound shows negligible binding to the Beta-1 adrenergic receptor (no affinity detected), indicating a degree of target selectivity .
| Evidence Dimension | Binding Affinity (Kd or Ki) for BRD4 Bromodomain |
|---|---|
| Target Compound Data | Kd = 250 nM (BRD4 BD1) |
| Comparator Or Baseline | CHEMBL4749664 (Kd = 70 nM, BRD4 BD1-BD2); CHEMBL5194033 (Ki = 77 nM, BRD4 BD1) |
| Quantified Difference | 3.6-fold weaker vs. CHEMBL4749664; 3.2-fold weaker vs. CHEMBL5194033 |
| Conditions | Site-directed competition binding assay for Target_Compound; BROMOscan assay for CHEMBL4749664; Fluorescence anisotropy binding assay for CHEMBL5194033. |
Why This Matters
This quantitative affinity data enables researchers to select the appropriate chemical probe based on desired potency against BRD4 BD1, guiding structure-activity relationship (SAR) studies and chemical biology applications.
- [1] BindingDB. (n.d.). Binding affinity to BRD4 bromo domain 1 (Kd = 250 nM). Entry for monomer ID 50623486 (CHEMBL5439294). View Source
- [2] BindingDB. (n.d.). Competitive binding affinity to human partial length BRD4 (BD1,2) (N44 to E460 residues) (Kd = 70 nM). Entry for monomer ID 50545912 (CHEMBL4749664). View Source
- [3] BindingDB. (n.d.). Binding affinity to BRD4 BD1 (Ki = 77 nM). Entry for monomer ID 50591847 (CHEMBL5194033). View Source
